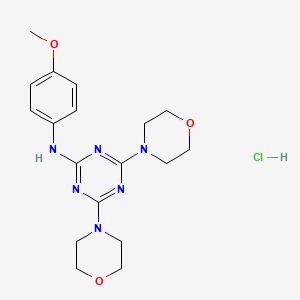

N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, also known as AG-490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been shown to have a wide range of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- Antimicrobial Activities : Novel triazole derivatives, including structures related to N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine, have been synthesized, showing good to moderate antimicrobial activities against various microorganisms. This research highlights the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

- One-Pot Synthesis Under Microwave Irradiation : A fast synthesis method for 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including structures similar to the specified compound, has been developed. This method uses microwave irradiation, showcasing a rapid approach to creating a diverse range of these compounds, with some exhibiting potent antileukemic activity (Dolzhenko et al., 2021).

Chemical Properties and Reactions

- Kinetics and Mechanisms of Reactions : Studies on the kinetics and mechanisms of reactions involving similar triazine derivatives have provided insights into their chemical behaviors. These studies help in understanding how such compounds react under different conditions, which is crucial for their application in synthesis and material science (Castro et al., 2001).

- Thermal Rearrangement : Research into the thermal rearrangement of sym-triazines, including those with morpholino and piperidino substituents, has revealed pathways to oxazolo- and imidazo-sym-triazinones. These findings are significant for the development of new synthetic strategies and materials (Dovlatyan et al., 2010).

Photoinitiator Applications

- Photopolymerization Initiator : The compound and its derivatives have been explored as photoinitiators for free radical photopolymerization under LED irradiation. This application is crucial for the development of advanced materials and coatings, demonstrating the versatility of triazine-based compounds in photopolymerization processes (Zhang et al., 2014).

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O3.ClH/c1-25-15-4-2-14(3-5-15)19-16-20-17(23-6-10-26-11-7-23)22-18(21-16)24-8-12-27-13-9-24;/h2-5H,6-13H2,1H3,(H,19,20,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHQLNAXXCLCQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate](/img/structure/B2469096.png)

![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2469104.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2469107.png)